![molecular formula C8H9Cl3N2O2 B2888196 2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride CAS No. 2243503-30-0](/img/structure/B2888196.png)
2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride” is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is a derivative of alanine .
Synthesis Analysis
The synthesis of 4-amino-2,6-dichloropyridine, a related compound, has been reported . The process involves the oxidation of 2,6-dichloropyridine to give a pyridine N-oxide derivative, which is then subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction are carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H . This indicates that the compound contains two chlorine atoms, two nitrogen atoms, two oxygen atoms, and one hydrogen atom attached to a chloride ion .Scientific Research Applications
Synthesis of Amino Acids
Research has shown that various α-amino acids can be prepared from α-substituted cyanoacetic esters, demonstrating the versatility of these compounds in synthesizing essential biological molecules. For instance, Gagnon and Boivin (1950) detailed the preparation of nine α-amino acids from α-substituted cyanoacetic esters, highlighting the compound's role in synthesizing essential biological molecules (Gagnon & Boivin, 1950).
Potential Anticancer Agents
Another study explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines as potential anticancer agents, demonstrating the compound's utility in developing new therapeutic molecules. Temple et al. (1983) investigated these compounds for their effects on the proliferation and survival of cancer cells, revealing their potential in cancer treatment (Temple et al., 1983).
Antibacterial Agents
In the realm of antibacterial research, the synthesis and activity of pyridonecarboxylic acids as antibacterial agents have been examined. Egawa et al. (1984) synthesized compounds with significant antibacterial activity, showing the compound's application in developing new antibiotics (Egawa et al., 1984).
Enzyme Inhibitors
The compound has also been used in the synthesis of enzyme inhibitors, such as IκB kinase-β inhibitors. Latli et al. (2016) described the efficient preparations of a potent IκB kinase-β inhibitor labeled with carbon-14 and deuterium, illustrating the compound's application in biochemical research and drug development (Latli et al., 2016).
Fluorescence Derivatization
Moreover, the compound's derivatives have been used in fluorescence derivatization of amino acids for biological assays. Frade et al. (2007) coupled 3-(Naphthalen-1-ylamino)propanoic acid to various amino acids to evaluate its applicability as a fluorescent derivatizing reagent, showcasing the compound's utility in enhancing biological and chemical analyses (Frade et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-amino-3-(2,6-dichloropyridin-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2.ClH/c9-6-2-4(3-7(10)12-6)1-5(11)8(13)14;/h2-3,5H,1,11H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOVPSKSCPTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.